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molecular formula C9H14O B3267876 3,5,5-Trimethylcyclohex-3-en-1-one CAS No. 471-01-2

3,5,5-Trimethylcyclohex-3-en-1-one

Cat. No. B3267876
M. Wt: 138.21 g/mol
InChI Key: LKOKKQDYMZUSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010205

Procedure details

A mixture of 500 g of 3,3,5-trimethyl-cyclohex-5-en-1-one (isophorone) and 50 g of triethanolamine was refluxed for 4 hours, whereupon it was fractionally distilled to give a fraction at b.p. 170°. The isomerization was performed in a reaction vessel equipped with a lateral distillation column having the following characteristics:
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6]([CH3:8])=[CH:5][C:4](=[O:9])[CH2:3]1.N(CCO)(CCO)CCO>>[CH3:1][C:2]1([CH3:10])[CH:7]=[C:6]([CH3:8])[CH2:5][C:4](=[O:9])[CH2:3]1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC1(CC(C=C(C1)C)=O)C
Name
Quantity
50 g
Type
reactant
Smiles
N(CCO)(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours, whereupon it
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled
CUSTOM
Type
CUSTOM
Details
to give a fraction at b.p. 170°
CUSTOM
Type
CUSTOM
Details
The isomerization was performed in a reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a lateral distillation column

Outcomes

Product
Name
Type
Smiles
CC1(CC(CC(=C1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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